molecular formula C13H27N3O3 B6611567 tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate CAS No. 160687-42-3

tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate

Cat. No.: B6611567
CAS No.: 160687-42-3
M. Wt: 273.37 g/mol
InChI Key: XGLKIMLAQNQQLZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate (CAS: 1708374-98-4, InChIKey: KTKQKGQPNDAYLN-UHFFFAOYSA-N) is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a bifunctional ethylenediamine linker, and a terminal morpholine ring. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly due to its dual amine functionality and the Boc group’s role in protecting amines during multi-step syntheses . The morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the ethylenediamine linker provides flexibility for further functionalization.

Properties

IUPAC Name

tert-butyl N-[2-(2-morpholin-4-ylethylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-5-4-14-6-7-16-8-10-18-11-9-16/h14H,4-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLKIMLAQNQQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 2-(morpholin-4-yl)ethylamine, and appropriate solvents such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

tert-Butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of tert-butyl carbamates with diverse substituents. Key structural analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Key Applications/Properties
tert-Butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate Boc-protected ethylenediamine linker + morpholine ~303.4 (C₁₃H₂₅N₃O₃) 1708374-98-4 Intermediate for drug synthesis; enhanced solubility due to morpholine
tert-Butyl N-[2-(3-chloro-4-methylphenyl)ethyl]carbamate Aryl-substituted ethyl group (3-chloro-4-methylphenyl) ~283.8 (C₁₄H₁₉ClNO₂) N/A Precursor for dual-acting FFAR1/FFAR4 modulators; improved lipophilicity
tert-Butyl N-morpholin-4-ylcarbamate Direct Boc-morpholine linkage (no linker) 202.25 (C₉H₁₈N₂O₃) 2305080-35-5 Simpler protecting group; limited flexibility for further modifications
tert-Butyl N-(2-((3-Chloropyrazin-2-yl)amino)ethyl)carbamate Pyrazine substituent ~286.7 (C₁₁H₁₆ClN₃O₂) 1696581-17-5 Used in kinase inhibitor synthesis; aromatic heterocycle enhances π-π interactions
tert-Butyl N-(2-{[(4-methylbenzene)sulfonyl]oxy}ethyl)carbamate Sulfonate ester leaving group ~329.4 (C₁₄H₂₁NO₅S) N/A Facilitates nucleophilic substitutions; used in combinatorial chemistry

Key Structural Differences :

  • Linker Flexibility : The target compound’s ethylenediamine linker allows for sequential alkylation or acylation, whereas analogues like tert-butyl N-morpholin-4-ylcarbamate lack this flexibility .
  • Substituent Effects : Aryl or heteroaryl groups (e.g., 3-chloro-4-methylphenyl, pyrazine) increase lipophilicity, while morpholine enhances aqueous solubility .
Physical and Chemical Properties
Property This compound tert-Butyl N-[2-(3-chloro-4-methylphenyl)ethyl]carbamate tert-Butyl N-morpholin-4-ylcarbamate
Solubility High (polar solvents) due to morpholine Moderate (lipophilic solvents) Moderate (polar aprotic solvents)
Melting Point Not reported (analogues: 163–166°C for complex carbamates ) Not reported Not reported
Stability Acid-labile Boc group; stable in basic conditions Similar Boc stability Similar Boc stability

Key Observations :

  • The morpholine ring in the target compound significantly enhances solubility in polar solvents compared to aryl-substituted analogues .
  • Stability under acidic conditions is consistent across tert-butyl carbamates, but the target compound’s secondary amine may require additional protection during synthesis .

Biological Activity

Tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₂₄N₂O₄
  • IUPAC Name : this compound

This structure features a tert-butyl group, which is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Anticonvulsant Activity : In animal models, compounds with similar morpholine structures have shown significant anticonvulsant properties. For instance, compounds that interact with sodium and calcium channels have been effective in reducing seizure frequency in models of drug-resistant epilepsy .
  • Antinociceptive Properties : The compound has been tested for pain relief effects. Studies demonstrate that similar compounds exhibit analgesic effects in formalin-induced pain models, suggesting potential use in pain management therapies .
  • P-glycoprotein Modulation : The compound may influence drug transport mechanisms by interacting with P-glycoprotein (P-gp), which is crucial for drug absorption and elimination. Compounds with structural similarities have been shown to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Morpholine Ring : Known for its role in enhancing solubility and interaction with biological targets.
  • Tert-butyl Group : Increases hydrophobicity, aiding in membrane permeability.

Table 1 summarizes the relationship between structural modifications and biological activity observed in related compounds.

Compound StructureBiological ActivityReference
Morpholine derivativesAnticonvulsant
Tert-butyl analogsAntinociceptive
P-gp modulatorsDrug resistance reversal

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

  • In Vivo Efficacy : A study demonstrated that a structurally similar compound exhibited a significant reduction in seizure activity at doses ranging from 30 mg/kg to 60 mg/kg in mouse models, confirming its potential as an anticonvulsant agent .
  • Pain Response Evaluation : Another study assessed the antinociceptive effects of related compounds using formalin tests, where significant pain response attenuation was observed at specific dosages, indicating a promising therapeutic profile for pain management .
  • P-glycoprotein Interaction : Research indicated that certain derivatives could effectively inhibit P-gp activity, leading to increased retention of chemotherapeutic agents within resistant cancer cell lines. This suggests that this compound may also play a role in enhancing the efficacy of cancer treatments by modulating drug transport mechanisms .

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